molecular formula C9H8FNO3 B2743643 4-Cyclopropoxy-1-fluoro-2-nitrobenzene CAS No. 1243359-55-8

4-Cyclopropoxy-1-fluoro-2-nitrobenzene

Cat. No.: B2743643
CAS No.: 1243359-55-8
M. Wt: 197.165
InChI Key: UJOANOMLOMZCOM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is characterized by a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound.

    Cyclopropoxylation: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a cyclopropyl alcohol reacts with the benzene ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Cyclopropoxy-1-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Cyclopropoxy-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene depends on its specific application

    Nitro Group: Can participate in redox reactions and interact with electron-rich sites.

    Fluorine Atom: Can influence the compound’s reactivity and stability due to its electronegativity.

    Cyclopropoxy Group: Can affect the compound’s steric properties and interactions with other molecules.

Comparison with Similar Compounds

4-Cyclopropoxy-1-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

    4-Cyclopropoxy-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-Cyclopropoxy-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    4-Cyclopropoxy-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Properties

IUPAC Name

4-cyclopropyloxy-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOANOMLOMZCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243359-55-8
Record name 4-cyclopropoxy-1-fluoro-2-nitrobenzene
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